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Compound of Interest

Compound Name: 2-Bromo-4-iodobenzonitrile

Cat. No.: B1379542

An In-depth Technical Guide to 2-Bromo-4-iodobenzonitrile: Properties, Synthesis, and
Applications

Introduction

2-Bromo-4-iodobenzonitrile is a halogenated aromatic nitrile that has emerged as a
significant building block in the fields of medicinal chemistry and materials science. Its
trifunctional nature, featuring a nitrile group and two different halogen atoms (bromine and
iodine) on a benzene ring, offers a versatile platform for complex molecular engineering. The
distinct reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds, particularly in
metal-catalyzed cross-coupling reactions, allows for selective and sequential functionalization.
This guide provides a comprehensive overview of the physical and chemical properties,
plausible synthetic routes, characteristic reactivity, and key applications of 2-Bromo-4-
iodobenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

The strategic placement of the bromo, iodo, and cyano substituents on the aromatic ring
governs the molecule's reactivity and physical characteristics. The nitrile group is a moderately
deactivating, meta-directing group, while the halogens are deactivating but ortho-, para-
directing. Their combined electronic effects influence the reactivity of the aromatic ring and the
individual functional groups.

Caption: Chemical structure of 2-Bromo-4-iodobenzonitrile.
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Table 1: Physicochemical Properties of 2-Bromo-4-iodobenzonitrile

Property Value Source
CAS Number 1261776-03-7 [1]
Molecular Formula C7HsBrIN [1]
Molecular Weight 307.92 g/mol

Appearance Tan solid (predicted) [2]
Boiling Point 338.6 + 37.0 °C (Predicted) [2]
Density 2.31 £ 0.1 g/cm3 (Predicted) [2]
Storage 2-8°C, protect from light [2]
SMILES C1=CC(=C(C=C1I)Br)C#N [1]
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Spectroscopic Characterization

While a dedicated public spectrum for 2-Bromo-4-iodobenzonitrile is not readily available, its
spectroscopic features can be reliably predicted based on its structure and data from
analogous compounds.[3]

e 'H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region
(typically & 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The
coupling patterns (doublets, doublet of doublets) will be dictated by their positions relative to
each other.

e 13C NMR: The carbon NMR spectrum should display seven distinct signals: six for the
aromatic carbons and one for the nitrile carbon (typically & 115-120 ppm). The carbons
attached to the halogens will show characteristic shifts.

« Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C=N)
stretch is expected around 2220-2240 cm~*. Other bands will correspond to aromatic C-H
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and C-C stretching.

e Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for
the molecular ion peak due to the presence of bromine (“°Br and 8!Br in an approximate 1:1
ratio).[4] The molecular ion peak (M*) would be observed at m/z 307 and 309.

Table 2: Predicted Spectroscopic Data for 2-Bromo-4-iodobenzonitrile

Technique Expected Features

Three aromatic signals (& 7.0-8.5 ppm) with

1H NMR
characteristic splitting patterns.
5C NMR Seven signals, including one for the nitrile
carbon (0 ~115-120 ppm).
IR (cm™1) ~2230 (C=N stretch, sharp, strong).
Molecular ion peaks at ~307/309, showing the
MS (m/z)

characteristic 1:1 isotopic pattern of bromine.

Generalized Protocol for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is paramount for structure verification. The
following are generalized protocols for key spectroscopic techniques.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4-iodobenzonitrile in approximately 0.6
mL of a deuterated solvent (e.g., CDClz, DMSO-de) in an NMR tube.

e 1H NMR Acquisition: Utilize a 400 MHz or higher spectrometer. A standard single-pulse
experiment with 16-64 scans is typically sufficient.

e 13C NMR Acquisition: On the same instrument, a standard proton-decoupled experiment is
used. Due to the low natural abundance of 13C, a greater number of scans (e.g., 1024 or
more) and a relaxation delay of 2-5 seconds are required.[3]

Infrared (IR) Spectroscopy
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o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze using an
Attenuated Total Reflectance (ATR) accessory.

e Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm~1
with a resolution of 4 cm~1.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like
dichloromethane or ethyl acetate for Gas Chromatography-Mass Spectrometry (GC-MS)
analysis.

o Acquisition: Use a GC-MS system with an electron ionization (El) source. The mass analyzer
(quadrupole or TOF) should be scanned over a range of m/z 50-500.
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Caption: Generalized workflow for spectroscopic analysis.

Synthesis and Reactivity
Plausible Synthetic Routes
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The synthesis of 2-Bromo-4-iodobenzonitrile can be envisioned through a multi-step
sequence, likely starting from a more readily available substituted aniline or benzonitrile. A
plausible approach involves the Sandmeyer reaction, a reliable method for introducing
halogens onto an aromatic ring.[5]

 Starting Material: A potential starting point is 2-amino-4-bromobenzonitrile.

» Diazotization: The amino group is converted into a diazonium salt using sodium nitrite
(NaNO:3) in the presence of a strong acid (e.g., H2SOa) at low temperatures (0-5 °C).

« lodination: The resulting diazonium salt is then treated with a solution of potassium iodide
(KI), leading to the substitution of the diazonium group with iodine to yield the final product.

(Z—Amino-4-br0mobenzonitri|9

1. NaNOz, H2S0a
2.0-5°C

(Diazonium Salt Intermediate)
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Caption: Plausible synthetic pathway via Sandmeyer reaction.
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Key Chemical Transformations

The utility of 2-Bromo-4-iodobenzonitrile as a synthetic intermediate stems from the
differential reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is significantly more reactive
than the C-Br bond in standard palladium-catalyzed cross-coupling reactions such as Suzuki,
Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference is crucial as it allows
for selective functionalization at the C4 position while leaving the C-Br bond at the C2 position
intact for a subsequent, different coupling reaction. This sequential approach is a powerful
strategy for building molecular complexity.

Reactions of the Nitrile Group: The nitrile group can undergo a variety of transformations:
» Hydrolysis: It can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

e Reduction: It can be reduced to a primary amine (aminomethyl group) using reducing agents
like lithium aluminum hydride (LiAIHa4).

o Cycloaddition: It can participate in cycloaddition reactions, for example, with azides to form
tetrazoles.
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Caption: Key reactive sites of 2-Bromo-4-iodobenzonitrile.
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Applications in Drug Discovery and Materials
Science

Halogenated benzonitriles are highly valued scaffolds in pharmaceutical development.[6] The

structural motif of 2-Bromo-4-iodobenzonitrile allows for the precise introduction of various

substituents, enabling chemists to fine-tune the pharmacological properties of lead compounds.

Targeted Therapies: Analogous structures are integral to the synthesis of targeted therapies,
including kinase inhibitors for oncology and modulators of G-protein coupled receptors
(GPCRs) for central nervous system disorders.[6][7] The ability to perform sequential cross-
coupling reactions is particularly advantageous for creating complex molecules designed to
fit into specific biological binding pockets.

Molecular Probes: The versatile chemistry of this compound makes it suitable for developing
molecular probes and diagnostic agents.

Materials Science: The rigid, functionalizable aromatic core is also of interest in materials
science for the synthesis of organic light-emitting diodes (OLEDs) and other functional
organic materials.[7]

Safety and Handling

Based on safety data for structurally related compounds such as 5-Bromo-2-iodobenzonitrile,

2-Bromo-4-iodobenzonitrile should be handled with care.[8]

Hazards: It is predicted to be harmful if swallowed or inhaled and may cause skin and
serious eye irritation.[8]

Handling: Always use in a well-ventilated area, preferably a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat. Avoid creating dust.

Storage: Store in a tightly sealed container in a cool, dry place, protected from light to ensure
its stability.[2][9]

Disposal: Dispose of the chemical and its container in accordance with local, regional, and
national regulations.
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Conclusion

2-Bromo-4-iodobenzonitrile is a highly valuable and versatile building block for advanced
chemical synthesis. Its key attribute is the differential reactivity of the carbon-iodine and
carbon-bromine bonds, which enables selective, sequential functionalization through modern
cross-coupling methodologies. This feature, combined with the reactivity of the nitrile group,
provides a powerful platform for the construction of complex molecular architectures. For
researchers in drug discovery and materials science, a thorough understanding of the
properties and reactivity of this compound is essential for leveraging its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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